![molecular formula C15H22N4O2S B2455798 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione CAS No. 329700-40-5](/img/structure/B2455798.png)
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MRS 2179 and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione involves the inhibition of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound reduces platelet aggregation and thrombus formation, which can help prevent cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione have been extensively studied. This compound has been shown to inhibit platelet aggregation and thrombus formation, which can help prevent cardiovascular diseases. Additionally, it has been studied for its potential use as a fluorescent probe for calcium imaging in neurons. This compound has also been shown to have minimal toxicity in vitro, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione in lab experiments is its high purity and minimal impurities. This compound has been synthesized using an optimized method that yields high purity and minimal impurities. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a safe candidate for further research. However, one of the limitations of using this compound is its cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione. One potential direction is to study its potential applications in the treatment of cardiovascular diseases. This compound has been shown to inhibit platelet aggregation and thrombus formation, which can help prevent cardiovascular diseases. Additionally, further research can be conducted to optimize the synthesis method to reduce the cost of producing this compound. Another potential direction is to study its potential use as a fluorescent probe for calcium imaging in neurons. This compound has been shown to have potential in this area, and further research can be conducted to optimize its use in this application. Overall, there is significant potential for further research on 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione in various fields.
合成法
The synthesis of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione involves the condensation of 2-aminobenzothiazole with heptanal in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学的研究の応用
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione has been extensively studied for its potential applications in various fields. This compound has been shown to inhibit the P2Y1 receptor, which is involved in platelet aggregation and thrombus formation. Therefore, it has potential applications in the treatment of cardiovascular diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for calcium imaging in neurons.
特性
IUPAC Name |
2-heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-4-5-6-7-8-19-13(20)11-12(17(2)15(19)21)16-14-18(11)9-10-22-14/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMOLBHAGLKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-heptyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

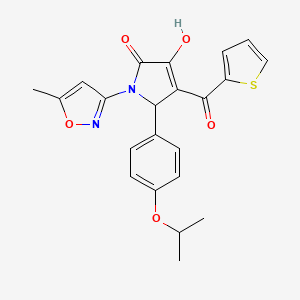


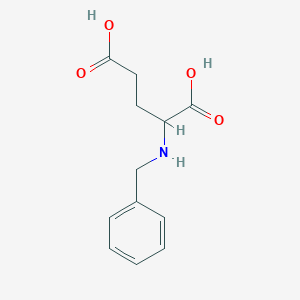
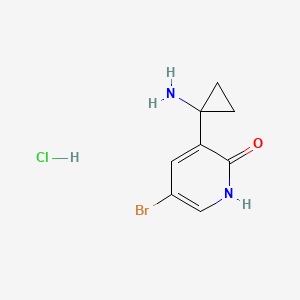
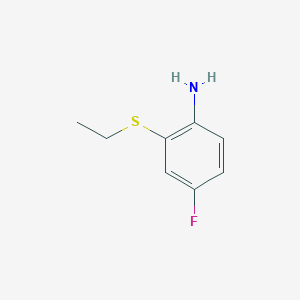
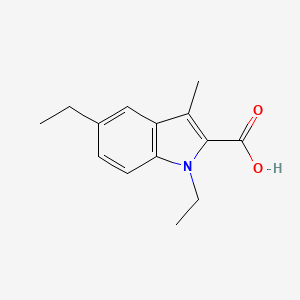
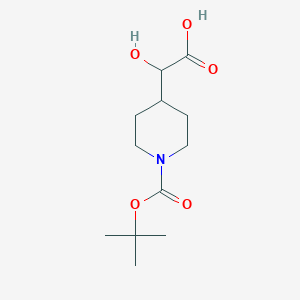

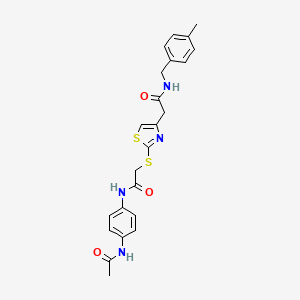

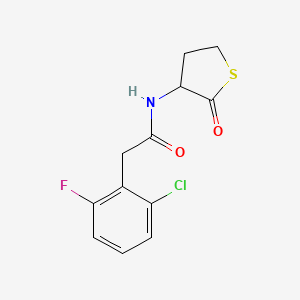
![N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2455735.png)
![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)